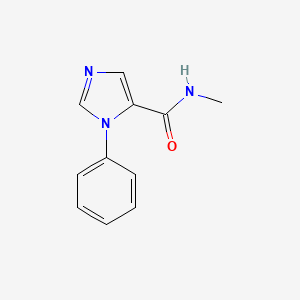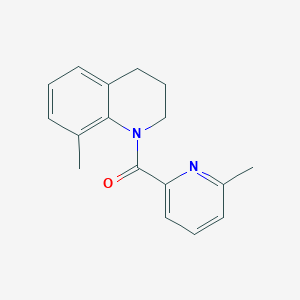
N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, also known as DMTBT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMTBT is a heterocyclic compound that contains a thiophene ring, which is a five-membered ring consisting of four carbon atoms and one sulfur atom. This compound has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects.
作用機序
The mechanism of action of N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide as a fluorescent probe for ROS detection involves the oxidation of N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide by ROS. This oxidation results in the formation of a highly fluorescent product, which can be detected using fluorescence spectroscopy. The fluorescence intensity of the product is directly proportional to the concentration of ROS, making it a highly sensitive and selective probe for ROS detection.
Biochemical and Physiological Effects
N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been found to exhibit promising biochemical and physiological effects. In addition to its use as a fluorescent probe for ROS detection, N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been found to exhibit antioxidant properties. This compound has been shown to scavenge various free radicals, including superoxide anion radicals and hydroxyl radicals, which are highly reactive molecules that can cause oxidative damage to cells and tissues. N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has also been found to exhibit anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has several advantages for lab experiments. It is a highly sensitive and selective fluorescent probe for ROS detection, making it a valuable tool for ROS-related research. It is also relatively easy to synthesize using the Pd-catalyzed direct C-H arylation method, making it suitable for large-scale synthesis. However, N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has some limitations for lab experiments. It is a relatively new compound, and its properties and applications are still being explored. Its stability and solubility in various solvents need to be further investigated to optimize its use in lab experiments.
将来の方向性
There are several future directions for N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide research. One potential direction is the development of N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide-based therapeutics for ROS-related diseases. N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide's antioxidant and anti-inflammatory properties make it a potential candidate for the development of therapies for diseases such as cancer, Alzheimer's disease, and cardiovascular disease. Another potential direction is the optimization of N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide's properties for lab experiments. Further investigation into its stability, solubility, and toxicity in various solvents can help optimize its use in lab experiments. Additionally, the development of new synthesis methods for N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can help improve its scalability and reduce its cost, making it more accessible for scientific research.
Conclusion
In conclusion, N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a promising compound with potential applications in scientific research. Its use as a fluorescent probe for ROS detection and its antioxidant and anti-inflammatory properties make it a valuable tool for understanding the role of ROS in physiological and pathological processes. Further research is needed to optimize its properties for lab experiments and develop new applications for N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide in therapeutics.
合成法
N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can be synthesized using various methods. One of the most common methods is the Pd-catalyzed direct C-H arylation of 2-amidothiophenes with aryl bromides. This method involves the use of palladium as a catalyst, which facilitates the coupling of the aryl bromide with the 2-amidothiophene. The resulting product is then subjected to N,N-dimethylation using dimethyl sulfate and a base. This method has been found to be efficient and scalable, making it suitable for large-scale synthesis of N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide.
科学的研究の応用
N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been found to exhibit promising applications in scientific research. One of the most notable applications is its use as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that play a crucial role in various physiological and pathological processes. The detection of ROS is essential for understanding their role in these processes and developing therapies for ROS-related diseases. N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been found to be a highly sensitive and selective fluorescent probe for the detection of ROS, making it a valuable tool for ROS-related research.
特性
IUPAC Name |
N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-12(2)11(13)10-7-8-5-3-4-6-9(8)14-10/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAPFGKKSAEHAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(S1)CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[Cyclopentyl(methyl)amino]methyl]phthalazin-1-one](/img/structure/B7509749.png)



![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(2-methylcyclopropyl)methanone](/img/structure/B7509793.png)
![2-[[Cycloheptyl(methyl)amino]methyl]phthalazin-1-one](/img/structure/B7509797.png)
![N-(cyclopropylmethyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7509799.png)
![N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7509811.png)




